1-[(Tert-butoxy)carbonyl]azocane-4-carboxylic acid
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Overview
Description
1-[(Tert-butoxy)carbonyl]azocane-4-carboxylic acid is a chemical compound with a complex structure that includes a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Tert-butoxy)carbonyl]azocane-4-carboxylic acid typically involves the protection of an amine group with the Boc group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or organic solvent like tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[(Tert-butoxy)carbonyl]azocane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like hydrochloric acid or trifluoroacetic acid for Boc group removal.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]azocane-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]azocane-4-carboxylic acid involves the protection of amine groups through the formation of a stable Boc group. This protection prevents unwanted reactions during multi-step synthesis processes. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the amine .
Comparison with Similar Compounds
Similar Compounds
- 1-[(Tert-butoxy)carbonyl]azocane-4-carboxylic acid
- 1-[(Tert-butoxy)carbonyl]-4-(methoxymethyl)azepane-4-carboxylic acid
Uniqueness
This compound is unique due to its specific structure and the presence of the Boc group, which provides stability and ease of removal. This makes it particularly valuable in organic synthesis compared to other similar compounds .
Properties
Molecular Formula |
C13H23NO4 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]azocane-4-carboxylic acid |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-5-4-6-10(7-9-14)11(15)16/h10H,4-9H2,1-3H3,(H,15,16) |
InChI Key |
DADYSPFDPFPJFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(CC1)C(=O)O |
Origin of Product |
United States |
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